5-Methoxy-6-(trifluoromethoxy)indan-1-one
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Overview
Description
5-Methoxy-6-(trifluoromethoxy)indan-1-one is a chemical compound characterized by the presence of methoxy and trifluoromethoxy groups attached to an indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethoxylation reagents under specific conditions to achieve the desired substitution
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-6-(trifluoromethoxy)indan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. The reaction conditions vary depending on the desired transformation and may involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted indanone derivatives .
Scientific Research Applications
5-Methoxy-6-(trifluoromethoxy)indan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-6-(trifluoromethoxy)indan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group is known to enhance the compound’s stability and lipophilicity, which can influence its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indanone derivatives with different substituents, such as:
- 5-Methoxyindan-1-one
- 6-Trifluoromethoxyindan-1-one
- 5-Methoxy-6-chloroindan-1-one
Uniqueness
5-Methoxy-6-(trifluoromethoxy)indan-1-one is unique due to the presence of both methoxy and trifluoromethoxy groups, which confer distinct chemical and biological properties. The trifluoromethoxy group, in particular, is known for its ability to enhance the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
5-methoxy-6-(trifluoromethoxy)-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-16-9-4-6-2-3-8(15)7(6)5-10(9)17-11(12,13)14/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGLZYOZTRSYCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC2=O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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